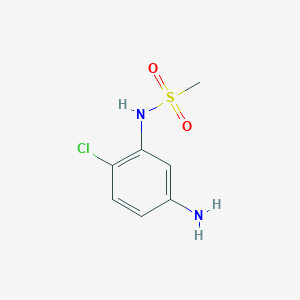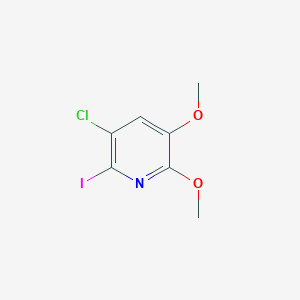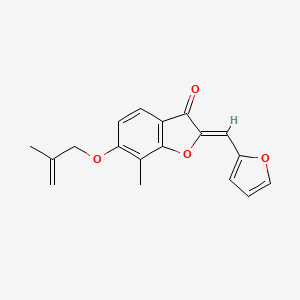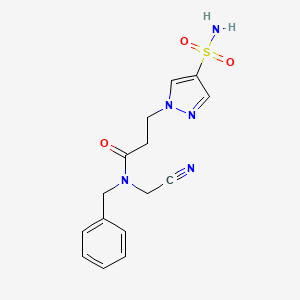![molecular formula C16H26N2O4 B2803843 Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate CAS No. 2361703-09-3](/img/structure/B2803843.png)
Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry. The compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented.
Mechanism of Action
The mechanism of action of methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate is not fully understood. However, it is believed that the compound acts on the central nervous system by binding to specific receptors and modulating the release of neurotransmitters. This leads to a reduction in pain perception and an increase in pain threshold.
Biochemical and Physiological Effects:
Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, the compound has been shown to have neuroprotective properties and can protect against neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate in lab experiments is its potent analgesic properties. This makes it an ideal candidate for studying pain mechanisms and developing new pain management strategies. Additionally, the compound has been shown to have anti-cancer properties, making it a potential candidate for cancer research.
However, one of the main limitations of using methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate in lab experiments is its toxicity. The compound has been shown to be toxic at high doses, which can limit its use in certain experiments. Additionally, the compound is relatively expensive to synthesize, which can be a limitation for researchers with limited funding.
Future Directions
There are several future directions for research involving methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate. One area of research is the development of new pain management strategies. The compound has shown promising results in animal models, and further research is needed to determine its efficacy in humans.
Another area of research is the development of new anti-cancer therapies. The compound has been shown to have anti-cancer properties, and further research is needed to determine its potential as a cancer treatment.
Finally, research is needed to determine the long-term effects of methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate. The compound has been shown to be toxic at high doses, and further research is needed to determine its safety and potential side effects.
Synthesis Methods
Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate can be synthesized through a multi-step process involving the reaction of 4-piperidone with various reagents. One of the most commonly used methods involves the reaction of 4-piperidone with methyl 3-bromopentanoate in the presence of a base to form the intermediate compound, which is then reacted with acryloyl chloride to yield the final product.
Scientific Research Applications
Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate has been extensively studied for its potential use in the field of medicinal chemistry. The compound has shown promising results in scientific research, particularly in the areas of pain management and cancer treatment. Studies have shown that the compound has potent analgesic properties and can effectively reduce pain in animal models. Additionally, the compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-5-13(19)18-9-7-12(8-10-18)15(21)17-16(3,6-2)11-14(20)22-4/h5,12H,1,6-11H2,2-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGFAVUVMYIRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)OC)NC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803762.png)


![N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2803765.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2803766.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2803767.png)
![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)

![5-[(3-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2803775.png)



![N-(4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2803782.png)
![1-[2-(Benzotriazol-2-yl)ethyl]benzotriazole](/img/structure/B2803783.png)